alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide
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Overview
Description
Preparation Methods
The synthesis of BRN 4505414 involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)phenol in the presence of a coupling agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
BRN 4505414 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
BRN 4505414 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: BRN 4505414 is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of BRN 4505414 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity. It can modulate the activity of target proteins, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
BRN 4505414 can be compared with other fluorinated aromatic compounds, such as:
- N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide
- 2,4-difluoro-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)phenylhydrazine
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture.
Properties
CAS No. |
97189-36-1 |
---|---|
Molecular Formula |
C16H18N4S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(Z)-3-(dimethylamino)-2-(6-methylpyrimidin-4-yl)-N-phenylprop-2-enethioamide |
InChI |
InChI=1S/C16H18N4S/c1-12-9-15(18-11-17-12)14(10-20(2)3)16(21)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,21)/b14-10- |
InChI Key |
RUEKPHNZYSPNMY-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC(=NC=N1)/C(=C/N(C)C)/C(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=N1)C(=CN(C)C)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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